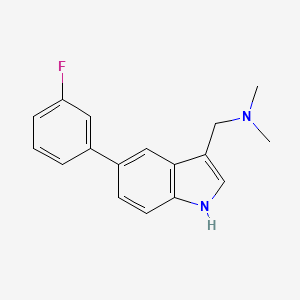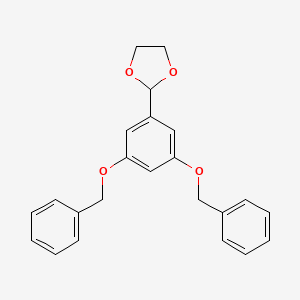
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a phenyl group substituted with two benzyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane typically involves the reaction of 3,5-bis(benzyloxy)benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Solvent: Toluene or dichloromethane
p-Toluenesulfonic acid or sulfuric acidTemperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent and catalyst may vary based on cost and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dioxolane ring can be reduced to form diols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: 3,5-Bis(benzyloxy)benzoic acid
Reduction: 2-(3,5-Bis(benzyloxy)phenyl)ethane-1,2-diol
Substitution: 2-(3,5-Dihydroxyphenyl)-1,3-dioxolane
Applications De Recherche Scientifique
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in carbohydrate chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its stability and functional group compatibility.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane involves its ability to act as a protecting group for hydroxyl functionalities. The dioxolane ring can be selectively cleaved under acidic conditions, revealing the protected hydroxyl groups. This property makes it valuable in multi-step organic synthesis where selective deprotection is required.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dimethoxyphenyl)-1,3-dioxolane
- 2-(3,5-Dihydroxyphenyl)-1,3-dioxolane
- 2-(3,5-Dichlorophenyl)-1,3-dioxolane
Uniqueness
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane is unique due to the presence of benzyloxy groups, which provide additional stability and functional group compatibility. This makes it more versatile in organic synthesis compared to its analogs with simpler substituents.
Propriétés
Numéro CAS |
773094-54-5 |
|---|---|
Formule moléculaire |
C23H22O4 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-[3,5-bis(phenylmethoxy)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C23H22O4/c1-3-7-18(8-4-1)16-26-21-13-20(23-24-11-12-25-23)14-22(15-21)27-17-19-9-5-2-6-10-19/h1-10,13-15,23H,11-12,16-17H2 |
Clé InChI |
LJCMQIWWSJHEOL-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13081443.png)
![9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B13081448.png)
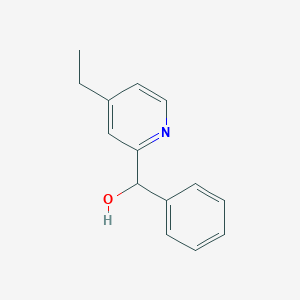




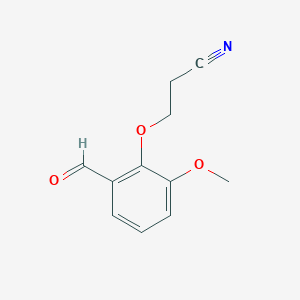
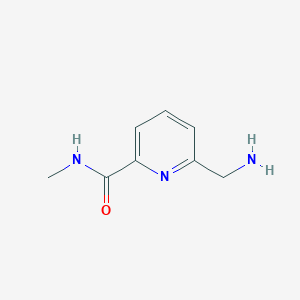

![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13081522.png)

